molecular formula C21H27N5 B2948570 2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900877-22-7

2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

カタログ番号: B2948570
CAS番号: 900877-22-7
分子量: 349.482
InChIキー: YIFBUOPNPDGHEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic framework with nitrogen atoms at positions 1, 5, and 6. Key structural features include:

  • 2-Ethyl group: Enhances lipophilicity and modulates electronic properties.
  • 3-Phenyl group: Contributes to π-π stacking interactions in biological targets.
  • 5-Methyl substituent: Stabilizes the core structure and influences steric interactions.

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting Pim-1, FLT-3, and PI3Kδ.

特性

IUPAC Name

2-ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-4-18-20(17-9-7-6-8-10-17)21-22-16(3)15-19(26(21)23-18)25-13-11-24(5-2)12-14-25/h6-10,15H,4-5,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFBUOPNPDGHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H24N4\text{C}_{18}\text{H}_{24}\text{N}_4

This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including our compound of interest, exhibit significant anti-inflammatory properties. For instance, a study highlighted that these compounds alleviate LPS-induced inflammation by modulating cell metabolism via CD73 signaling pathways. The compounds were shown to:

  • Inhibit Nrf2 nuclear translocation.
  • Ameliorate catalase activity.
  • Shift macrophage polarization from pro-inflammatory (M1) to pro-resolving (M2) phenotypes by downregulating CD80 and iNOS and enhancing CD163 and TGFβ1 expression .

Anticancer Activity

The anticancer potential of 2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been assessed against various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The IC50 values were reported as follows:
    • MCF7: 0.01μM0.01\,\mu M
    • NCI-H460: 0.03μM0.03\,\mu M
    • SF-268: 31.5μM31.5\,\mu M .

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.
  • Modulation of Signaling Pathways : It modulates the CD73-related signaling pathway, impacting macrophage metabolism and inflammatory responses.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Inflammation : A recent study assessed the effect of various pyrazolo[1,5-a]pyrimidines on LPS-induced inflammation in macrophages. The findings indicated that compounds similar to 2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine effectively reduced inflammatory markers and promoted a shift in macrophage phenotype.
  • Anticancer Screening : Another study screened multiple derivatives against various cancer cell lines, highlighting the promising anticancer activity of the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that compounds with similar structures exhibited lower IC50 values compared to standard chemotherapeutics.

Data Tables

Cell Line IC50 (µM) Effect
MCF70.01Significant cytotoxicity
NCI-H4600.03Significant cytotoxicity
SF-26831.5Moderate cytotoxicity

類似化合物との比較

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis:

Compound Substituents Biological Activity Key Findings
Target Compound 2-Ethyl, 3-Ph, 5-Me, 7-(4-ethylpiperazinyl) Kinase inhibition (putative) Hypothesized to target Pim-1/FLT-3 kinases; ethylpiperazine may enhance selectivity .
Compound 6m 3-Ph with 3,4,5-trimethoxy; 5-Me Cytotoxic (IC₅₀ < 1 µM in leukemia cells) Methoxy groups enhance DNA intercalation and topoisomerase inhibition.
Compound 6p 3-Ph with 4-fluoro; 5-Me Antiproliferative (IC₅₀ = 2.3 µM in solid tumors) Fluorine improves metabolic stability and membrane permeability.
Compounds 15/16 Cyclized amide at position 7 PDE4 inhibition (200-fold potency increase) Rigid amide conformation optimizes binding to PDE4 catalytic pocket.
Compound 11b 3-Ph, 5-NH₂, 7-morpholinyl Pim-1 inhibition (IC₅₀ = 8 nM); anti-clonogenic activity Morpholine enhances kinase selectivity and reduces hERG liability (>30 µM).
PI3Kδ Inhibitors 7-Morpholinyl, 5-indole PI3Kδ inhibition (IC₅₀ < 10 nM); COPD therapeutic candidates Five-six-membered bicyclic cores improve potency over six-six systems.

Critical Structural Insights

Position 3 (Phenyl Group) :

  • Substitutions (e.g., methoxy, fluoro) modulate target engagement and pharmacokinetics. The target compound’s unmodified phenyl may prioritize broad-spectrum kinase binding over specificity .

Position 7 (Piperazine vs. PI3Kγ) .

Position 5 (Methyl vs. Amino): Methyl substituents (target compound) reduce polarity, favoring blood-brain barrier penetration, while amino groups (e.g., compound 11b) enhance hydrogen bonding in kinase active sites .

Research Findings and Implications

  • Kinase Selectivity : Ethylpiperazine substituents may reduce off-target effects compared to morpholine-based analogs, as seen in compound 11b’s hERG safety profile .
  • Cellular Activity: Methyl at position 5 could improve metabolic stability, though direct comparisons with amino-substituted analogs (e.g., 11b) are needed .
  • Structural Characterization : SHELX programs () are critical for confirming crystallographic data, ensuring accurate comparison of substituent geometries .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。